molecular formula C8H9N3S B1357939 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine CAS No. 859205-88-2

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine

Cat. No. B1357939
M. Wt: 179.24 g/mol
InChI Key: QYEJRILORDMTIT-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is used in targeted therapy, which refers to targeting only specific proteins or enzymes that are dysregulated in cancer . It is also a part of the nucleoside drug remdesivir used to treat broad-spectrum viral infections including SARS COVID-19 .


Synthesis Analysis

Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine either starting from triazine or pyrrole . A newly developed synthetic methodology utilizes simple building blocks such as pyrrole, chloramine, and formamidine acetate . Triazine was obtained in 55% overall yield in a two-vessel-operated process .


Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing N–N bond with a bridgehead nitrogen . It is an active structural motif of other drugs such as avapritinib and remdesivir .


Chemical Reactions Analysis

The reaction conditions were critical in preventing the particles during the work-up process . The major steps in the synthesis include N-amination of methyl pyrrole-2-carboxylate using a suitable aminating agent (NH2Cl) to introduce .

Scientific Research Applications

  • Antiviral Drug Research

    • Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle that possesses numerous activities against diverse therapeutic targets .
    • It is the parent moiety of the antiviral drug remdesivir, which has been recognized against a wide array of RNA viruses (including SARS/MERS-CoV) and has shown encouraging results in the treatment of recently emerged novel coronavirus (COVID-19) .
    • The medication containing pyrrolo[2,1-f][1,2,4]triazine as an active moiety has been approved by the US FDA in May 2020 for the emergency treatment of people having severe symptoms of COVID-19 .
    • Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .
  • Cancer Research

    • Pyrrolo[2,1-f][1,2,4]triazine is an active structural motif of other drugs such as brivanib alaninate, an antitumorigenic drug approved by the US FDA in 2011 .
    • It is also found in BMS-690514, and BMS-599626, EGFR inhibitors in clinical phase II .
    • Different studies in the field of drug research have shown promising potential of pyrrolo[2,1-f][1,2,4]triazine derivatives and attracted considerable interest among medicinal chemists because of their versatility, with a wide range of biological activities .
  • Kinase Inhibition

    • Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors .
    • Kinase inhibition is one of the most successful approaches in targeted therapy .
    • As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .
    • Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs viz. avapritinib and remdesivir .
  • Inhibitors of Various Biological Targets

    • Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown a wide range of biological activities .
    • These include Eg5 inhibitor, VEGFR-2 inhibitors, anticancer agents as dual inhibitors of c-Met/VEGFR-2, EGFR inhibitor slowing cellular proliferation of the human colon tumor cell line, anaplastic lymphoma kinase (ALK) inhibitor, IGF-1R and IR kinase inhibitor, pan-Aurora kinase inhibitor, EGFR and HER2 protein tyrosine dual inhibitor, and hedgehog (Hh) signaling pathway inhibitor .
  • Anti-Norovirus Activity

    • Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .
  • Inhibitors Targeting CYP1A1 Activity

    • Novel fused 1,2,4-triazine derivatives have been reported as potent inhibitors targeting CYP1A1 activity .
  • Synthetic Strategies

    • Pyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized using various methods .
    • The synthetic methods toward the title compound are classified into six distinct categories: 1) synthesis from pyrrole derivatives, 2) synthesis via bromohydrazone, 3) synthesis via formation of triazinium dicyanomethylide, 4) multistep synthesis, 5) transition metal mediated synthesis, and 6) rearrangement of pyrrolooxadiazines .
    • A brief outline of all optimized schemes is provided with relevant examples .
  • Targeted Therapy in Cancer Treatment

    • Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle to target kinases in cancer therapy .
    • As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .
    • Several kinase inhibitors contain one or more fused heterocycles as part of their structures .
  • Potent Inhibitors Targeting CYP1A1 Activity

    • Novel fused 1,2,4-triazine derivatives have been reported as potent inhibitors targeting CYP1A1 activity .
  • Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazines

    • Pyrazolo[4,3-e][1,2,4]triazines, which are related to pyrrolo[2,1-f][1,2,4]triazines, have been synthesized and studied for their anticancer properties .

Safety And Hazards

The safety of the process was described in the work, with efforts toward the scale-up of triazine for the preparation of kilogram quantity . The reaction was considered a low-process safety risk for the scale-up .

Future Directions

The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . The recent advances made in the development of kinase inhibitors containing pyrrolo[2,1-f][1,2,4]triazine scaffold suggest promising future directions in this field.

properties

IUPAC Name

5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-6-3-4-11-7(6)8(12-2)9-5-10-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEJRILORDMTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NN2C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610280
Record name 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine

CAS RN

859205-88-2
Record name 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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